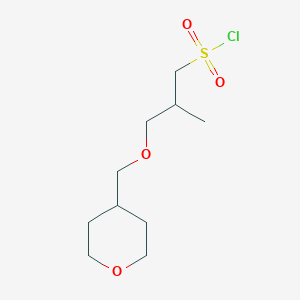

2-Methyl-3-((tetrahydro-2h-pyran-4-yl)methoxy)propane-1-sulfonyl chloride

Description

2-Methyl-3-((tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a tetrahydro-2H-pyran-4-yl methoxy group, which confers unique steric and electronic properties. This compound is primarily used as an intermediate in organic synthesis, particularly in electrophilic substitution reactions, due to its reactive sulfonyl chloride moiety . Its synthesis typically involves chlorination reactions using reagents like sulfuryl chloride under controlled conditions . Key safety data indicate it poses significant hazards, including skin corrosion, serious eye damage, and aquatic toxicity, necessitating stringent handling protocols . Notably, commercial availability of this compound has been discontinued as of 2024–2025, limiting its accessibility for industrial applications .

Properties

Molecular Formula |

C10H19ClO4S |

|---|---|

Molecular Weight |

270.77 g/mol |

IUPAC Name |

2-methyl-3-(oxan-4-ylmethoxy)propane-1-sulfonyl chloride |

InChI |

InChI=1S/C10H19ClO4S/c1-9(8-16(11,12)13)6-15-7-10-2-4-14-5-3-10/h9-10H,2-8H2,1H3 |

InChI Key |

DOVVUOZLJREFFD-UHFFFAOYSA-N |

Canonical SMILES |

CC(COCC1CCOCC1)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Formation of the Tetrahydro-2H-pyran Ether Intermediate

The tetrahydro-2H-pyran-4-yl methoxy group is typically introduced by reacting a tetrahydro-2H-pyran-containing alcohol or derivative with a suitable electrophile. Preparation of intermediates such as 1-(tetrahydro-2H-pyran-4-yl)ethanone or related compounds is often achieved through Grignard reactions involving methylmagnesium bromide or methylmagnesium chloride reacting with N-methoxy-N-methyl tetrahydro-2H-pyran-4-carboxamide under low temperature conditions (e.g., -60 °C to 0 °C) to yield the ketone intermediate in yields ranging from 48% to 81% depending on conditions.

Introduction of the Sulfonyl Chloride Group

The sulfonyl chloride moiety is introduced by converting the corresponding sulfonic acid or sulfonate precursor to the sulfonyl chloride using chlorinating agents. Common methods include:

- Reaction with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under anhydrous conditions.

- Oxidative chlorination using sodium hypochlorite (bleach) in acidic media for thiol or sulfide precursors, followed by isolation of the sulfonyl chloride.

These reactions are typically performed at low temperatures (0 °C or below) to control reactivity and maximize yield, with subsequent purification steps involving extraction and drying under inert atmosphere to prevent decomposition.

Detailed Preparation Methodology

Stepwise Synthesis Outline

Reaction Conditions and Notes

- The Grignard reagents must be handled under inert atmosphere (nitrogen or argon) to avoid moisture sensitivity.

- Temperature control is critical during the Grignard addition to avoid side reactions and decomposition.

- Sulfonyl chloride formation requires strictly anhydrous conditions to prevent hydrolysis.

- Purification often involves flash chromatography using hexanes/ethyl acetate mixtures to isolate the desired sulfonyl chloride as a light green solid or oil.

Mechanistic Insights

The key mechanistic step in the preparation is the nucleophilic attack of the oxygen atom of the tetrahydro-2H-pyran-4-yl methanol or alkoxide on an alkyl electrophile to form the ether linkage. Subsequently, the sulfonyl chloride is formed by substitution of the sulfonic acid or sulfonate precursor with chlorinating agents, where the sulfur atom undergoes electrophilic substitution to yield the sulfonyl chloride, releasing HCl as a byproduct.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-((tetrahydro-2h-pyran-4-yl)methoxy)propane-1-sulfonyl chloride can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile.

Hydrolysis: This reaction can occur under both acidic and basic conditions, with water acting as the nucleophile.

Major Products Formed

Sulfonamides: Formed when the compound reacts with amines.

Sulfonate Esters: Formed when the compound reacts with alcohols.

Sulfonic Acid: Formed upon hydrolysis of the sulfonyl chloride group.

Scientific Research Applications

2-Methyl-3-((tetrahydro-2h-pyran-4-yl)methoxy)propane-1-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: It is used as a reagent for introducing the sulfonyl chloride functional group into organic molecules.

Medicinal Chemistry: The compound can be used to synthesize sulfonamide-based drugs, which are known for their antibacterial and anti-inflammatory properties.

Material Science: It can be used in the modification of polymers to introduce sulfonate groups, enhancing the material’s properties such as ion-exchange capacity.

Mechanism of Action

The mechanism of action of 2-Methyl-3-((tetrahydro-2h-pyran-4-yl)methoxy)propane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous sulfonyl chlorides and ether-containing derivatives to highlight structural, reactivity, and application differences.

Table 1: Comparative Analysis of Sulfonyl Chlorides and Ether Derivatives

Key Findings

Structural Impact on Reactivity :

- The tetrahydro-2H-pyran-4-yl methoxy group in the target compound introduces steric hindrance, slowing reaction kinetics compared to linear analogs like propane-1-sulfonyl chloride. However, the ether oxygen enhances solubility in polar aprotic solvents, facilitating use in dichloromethane-based syntheses .

- In contrast, 3-methoxypropane-1-sulfonyl chloride exhibits reduced electrophilicity due to the electron-donating methoxy group, making it less reactive toward nucleophiles .

Synthetic Utility: The target compound’s discontinued status contrasts with propane-1-sulfonyl chloride’s broad industrial use, highlighting niche applications for structurally complex sulfonyl chlorides. demonstrates its role in forming sulfonate esters via reactions with sulfuryl chloride, a pathway less efficient in non-ether-containing analogs due to poorer solubility .

Safety and Handling :

- The compound’s hazards (e.g., aquatic toxicity) exceed those of simpler sulfonyl chlorides, likely due to its lipophilic tetrahydro-2H-pyran moiety enhancing environmental persistence .

Biological Activity

2-Methyl-3-((tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which combines a sulfonyl chloride functional group with a tetrahydro-pyran moiety. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of 2-Methyl-3-((tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride can be represented as follows:

This structure includes:

- A sulfonyl chloride group, which is known for its reactivity and ability to form sulfonamides.

- A tetrahydropyran ring that contributes to the compound's steric and electronic properties.

Antimicrobial Properties

Research indicates that sulfonyl chlorides can exhibit antimicrobial activity. The presence of the sulfonyl group enhances the compound's ability to interact with bacterial enzymes, potentially inhibiting their function. Studies have shown that related compounds can disrupt bacterial cell wall synthesis, leading to increased susceptibility to antibiotics .

Modulation of Histamine Receptors

Compounds similar to 2-Methyl-3-((tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride have been investigated for their effects on histamine receptors, particularly the H3 receptor. These receptors are implicated in various neurological disorders, including cognitive dysfunction and sleep disorders. The modulation of these receptors could lead to therapeutic applications in conditions such as ADHD and narcolepsy .

Inhibition of Enzymatic Activity

Sulfonyl chlorides are known to act as inhibitors of certain enzymes, including serine proteases. The mechanism typically involves the formation of covalent bonds with active site serine residues, thereby inhibiting enzyme function. This property may be leveraged in the development of drugs targeting specific proteolytic pathways involved in disease processes .

Case Studies

- Histamine H3 Receptor Modulation : A study explored the effects of similar sulfonamide derivatives on histamine H3 receptors. The results indicated that these compounds could effectively modulate receptor activity, suggesting potential applications in treating cognitive disorders and sleep-related issues .

- Antimicrobial Efficacy : In vitro studies demonstrated that sulfonyl chlorides exhibit significant antimicrobial activity against various bacterial strains, including resistant strains. This highlights their potential as lead compounds in antibiotic development .

Research Findings

Recent studies have focused on synthesizing derivatives of 2-Methyl-3-((tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride to enhance its biological activity. Key findings include:

- Enhanced antimicrobial potency through structural modifications.

- Improved selectivity for histamine receptor subtypes, leading to fewer side effects compared to existing treatments.

Q & A

Q. Key Considerations :

- Ensure moisture-free conditions to prevent hydrolysis of the sulfonyl chloride group .

- Validate the absence of unreacted starting materials using TLC or HPLC .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors .

- Storage : Store in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent degradation. Avoid contact with water or bases, which can hydrolyze the sulfonyl chloride .

- Spill Management : Neutralize spills with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can structural ambiguities in the tetrahydro-2H-pyran-4-yl moiety be resolved experimentally?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction provides definitive proof of stereochemistry and conformation. For related pyran derivatives, this method has resolved axial/equatorial substituent orientations .

- NMR Analysis : Use - COSY and NOESY to confirm spatial proximity of protons in the pyran ring. For example, coupling constants () between axial protons (8–12 Hz) vs. equatorial protons (2–4 Hz) distinguish chair conformations .

Data Conflict Example :

If NMR suggests a distorted chair conformation but computational models predict a planar structure, perform variable-temperature NMR to assess dynamic behavior .

Advanced: What analytical techniques validate purity and detect trace impurities?

Methodological Answer:

- HPLC-MS : Use a C18 column with acetonitrile/water (0.1% TFA) gradient. Monitor at 254 nm. MS detects sulfonic acid byproducts (common hydrolysis products) .

- Elemental Analysis : Confirm stoichiometry (C, H, S, Cl) within ±0.3% theoretical values.

- Karl Fischer Titration : Quantify residual moisture (<0.1% w/w), critical for sulfonyl chloride stability .

Q. Example Impurity Profile :

- Impurity A : Hydrolyzed sulfonic acid (retention time 2.1 min via HPLC).

- Impurity B : Unreacted (tetrahydro-2H-pyran-4-yl)methanol (detected by GC-MS) .

Advanced: How does the methoxy group’s steric bulk influence nucleophilic substitution reactions?

Methodological Answer:

- Steric Effects : The tetrahydro-2H-pyran-4-yl methoxy group introduces steric hindrance, slowing SN2 reactions. Kinetic studies (e.g., with pyridine as a nucleophile) show rate reductions of 30–50% compared to linear alkoxy analogs .

- Electronic Effects : The ether oxygen’s electron-donating effect slightly activates the sulfonyl chloride toward SN1 mechanisms.

- Experimental Design : Compare reaction rates with model compounds (e.g., methyl vs. cyclohexyl methoxy analogs) under identical conditions (DMF, 25°C) .

Advanced: What computational approaches predict the compound’s reactivity in catalytic systems?

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to determine electrophilicity (Mulliken charges on sulfur) and frontier molecular orbitals (HOMO-LUMO gaps).

- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model nucleophilic attack trajectories.

- Case Study : For similar sulfonyl chlorides, DFT-predicted activation energies correlated with experimental Arrhenius parameters (R² = 0.92) .

Advanced: How to address contradictory stability data under acidic vs. basic conditions?

Methodological Answer:

- Controlled Stability Studies :

- Acidic Conditions (pH 2–3) : Monitor hydrolysis via NMR (if fluorinated analogs are used) or conductometric titration.

- Basic Conditions (pH 10–12) : Use stopped-flow UV-Vis to track rapid sulfonate formation.

- Contradiction Resolution : If one study reports stability at pH 5 while another shows degradation, re-evaluate buffer composition (e.g., phosphate vs. acetate buffers may catalyze hydrolysis differently) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.